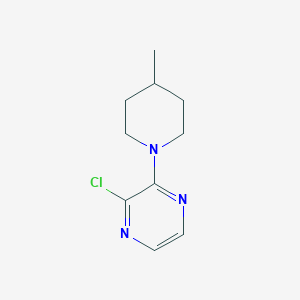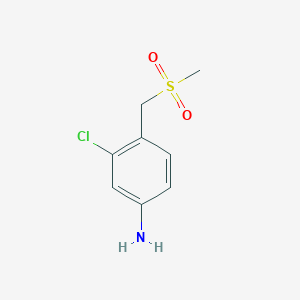
3-Chloro-4-(methanesulfonylmethyl)aniline
説明
3-Chloro-4-(methanesulfonylmethyl)aniline is a chemical compound with the molecular formula C8H10ClNO2S . It has a molecular weight of 219.69 . It is typically stored at room temperature in an inert atmosphere and kept in a dark place .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(methanesulfonylmethyl)aniline is1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Catalyzed Cross-Coupling
- A study by Rosen et al. (2011) in "Organic letters" highlights a method using Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This approach addresses concerns about genotoxic impurities that might arise when an aniline reacts with methanesulfonyl chloride. This method is applied in the synthesis of dofetilide, showcasing its utility in chemical synthesis processes Rosen et al., 2011.
Ortho-Selective Chlorination
- Vinayak et al. (2018) in the "New Journal of Chemistry" explored the use of 1-chloro-1,2-benziodoxol-3-one as an effective chlorinating agent and oxidant for aniline derivatives. This process highlights the selective chlorination of anilides and sulfonamides under aqueous conditions, demonstrating a significant application in the modification of aniline structures Vinayak et al., 2018.
Sulfur Dioxide Insertion
- Liu et al. (2017) in "Organic chemistry frontiers" developed a method for assembling 3-((arylsulfonyl)methyl)indolin-2-ones by inserting sulfur dioxide starting from anilines. This reaction proceeds efficiently, leading to sulfonated oxindoles. This demonstrates the utility of anilines, including 3-Chloro-4-(methanesulfonylmethyl)aniline, in synthesizing complex organic compounds Liu et al., 2017.
Vibrational Analysis for NLO Materials
- Revathi et al. (2017) conducted a study on similar aniline derivatives, focusing on their vibrational analysis for potential applications in non-linear optics (NLO) materials. This suggests possible applications of 3-Chloro-4-(methanesulfonylmethyl)aniline in the field of NLO material development Revathi et al., 2017.
Synthesis of Functionalized Benzimidazoles
- Yamamoto et al. (2009) in "The Journal of organic chemistry" synthesized alpha-chloroaldoxime O-methanesulfonates to investigate their chemical properties. The study found these compounds could react with anilines, including 3-Chloro-4-(methanesulfonylmethyl)aniline, to synthesize various benzimidazoles, highlighting its use in organic synthesis Yamamoto et al., 2009.
Wastewater Treatment
- Słomkiewicz et al. (2017) in "Journal of AOAC International" studied the adsorption of chloro derivatives of aniline, like 3-Chloro-4-(methanesulfonylmethyl)aniline, on halloysite adsorbents for wastewater treatment. This application is crucial for removing toxic compounds from wastewater, demonstrating the environmental relevance of such compounds Słomkiewicz et al., 2017.
Electrical Conductivity Studies
- Salih (2010) in "Arabian Journal of Chemistry" investigated the electrical conductivity of doped polyaniline with derivatives of aniline. This suggests potential applications of 3-Chloro-4-(methanesulfonylmethyl)aniline in the field of conducting polymers and materials science Salih, 2010.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
特性
IUPAC Name |
3-chloro-4-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIPWWSEHUCFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methanesulfonylmethyl)aniline | |
CAS RN |
1044145-58-5 | |
| Record name | 3-chloro-4-(methanesulfonylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)
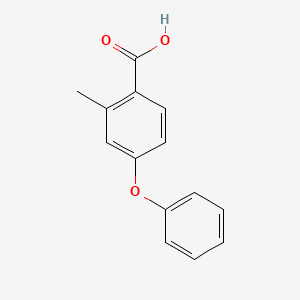
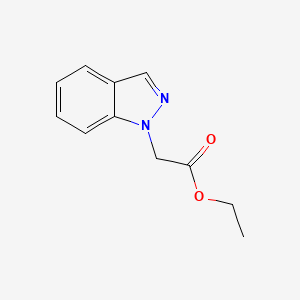
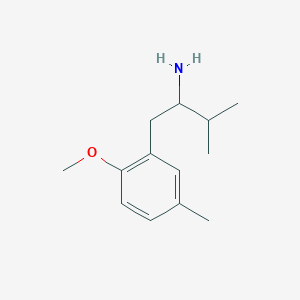
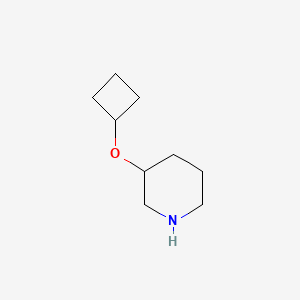
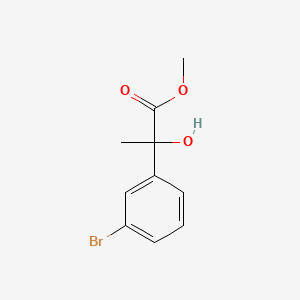
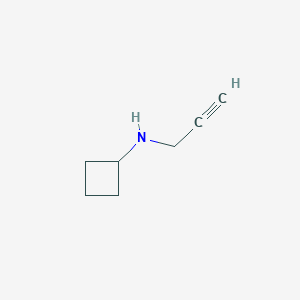
![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)
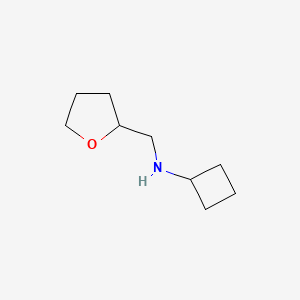
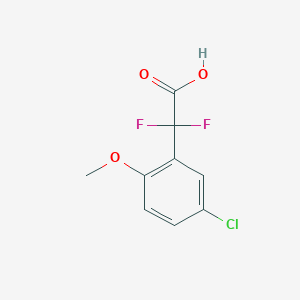
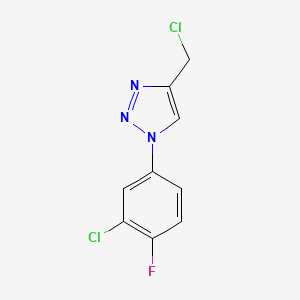
![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)
